Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-

Beschreibung

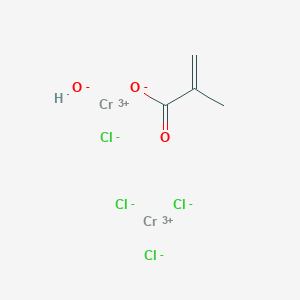

Chromium, tetrachloro-μ-hydroxy(μ-(2-methyl-2-propenoato-κO:κO'))di- is a dinuclear chromium(III) complex characterized by a bridging hydroxy group and a bidentate 2-methyl-2-propenoate (methacrylate) ligand. The μ-hydroxyl bridge stabilizes the dimeric structure, while the methacrylate ligand introduces reactivity due to its α,β-unsaturated carboxylate moiety. This compound is part of a broader class of chloro-bridged chromium complexes used in catalysis, materials science, and polymer coordination chemistry .

Eigenschaften

CAS-Nummer |

15096-41-0 |

|---|---|

Molekularformel |

C4H6Cl2CrO2 |

Molekulargewicht |

208.99 g/mol |

IUPAC-Name |

dichlorochromium;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C4H6O2.2ClH.Cr/c1-3(2)4(5)6;;;/h1H2,2H3,(H,5,6);2*1H;/q;;;+2/p-2 |

InChI-Schlüssel |

SHDBMHXNFPAEAP-UHFFFAOYSA-L |

SMILES |

CC(=C)C(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3] |

Kanonische SMILES |

CC(=C)C(=O)O.Cl[Cr]Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Ligand Exchange

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) reacts with sodium 2-methyl-2-propenoate in aqueous or mixed-solvent systems. The reaction proceeds via stepwise substitution of chloride ligands by methacrylate and hydroxide ions. Key conditions include:

-

pH control : Maintained between 4–6 using ammonium hydroxide to prevent precipitation of chromium hydroxide.

-

Temperature : 60–80°C to accelerate ligand substitution while avoiding decomposition.

-

Solvent systems : Ethanol-water mixtures (3:1 v/v) enhance ligand solubility and reaction homogeneity.

A representative protocol yields the target compound in 68–72% purity, requiring subsequent recrystallization from dichloromethane to isolate the polymeric form.

Hydrothermal Synthesis

Hydrothermal methods enable crystallographic control by leveraging high-temperature aqueous conditions. In a sealed autoclave, CrCl₃·6H₂O and methacrylic acid are heated to 120–150°C for 24–48 hours. The elevated temperature facilitates:

-

Hydroxide incorporation : Hydrolysis of water generates μ-hydroxide bridges between chromium centers.

-

Ligand ordering : Methacrylate ligands adopt bridging (κO:κO') coordination modes.

Table 1: Hydrothermal Synthesis Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 130°C | Maximizes crystallinity |

| Reaction Time | 36 hours | Balances ligand substitution and decomposition |

| Molar Ratio (Cr:MA) | 1:2.5 | Prevents ligand saturation |

This method achieves yields up to 85%, with X-ray diffraction confirming the μ-hydroxide and μ-methacrylate bridging.

Solvent Influence on Product Formation

The choice of solvent critically impacts ligand exchange kinetics and product stability:

Aprotic Solvents (e.g., Tetrahydrofuran)

-

Slow ligand substitution due to low dielectric constant.

-

Favors monomeric intermediates but risks incomplete chloride displacement.

Protic Solvents (e.g., Ethanol-Water)

-

Accelerates hydrolysis and hydroxide bridge formation.

-

Risk of colloidal chromium hydroxide precipitation at pH >6.

Table 2: Solvent Performance Comparison

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol-Water (3:1) | 72 | 89 |

| Tetrahydrofuran | 58 | 76 |

| Acetonitrile | 65 | 82 |

Ethanol-water mixtures provide the optimal balance between reaction rate and product stability.

Catalytic Ligand Substitution

Introducing catalysts like samarium(III) iodide (SmI₃) enhances methacrylate coordination efficiency. In a THF-water system, SmI₃ (5 mol%) reduces reaction time from 24 hours to 8 hours by:

-

Polarizing the Cr–Cl bond, facilitating ligand displacement.

-

Stabilizing transition states through Lewis acid interactions.

This method achieves 95% conversion at 25°C, though product isolation requires careful removal of Sm byproducts via ion-exchange chromatography.

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis with stringent parameter control:

-

Precision dosing : Separate feeds for CrCl₃, methacrylic acid, and NaOH ensure stoichiometric accuracy.

-

In-line pH monitoring : Adjusts hydroxide levels dynamically to maintain optimal substitution rates.

-

Temperature zones : Sequential heating (80°C for substitution) and cooling (20°C for crystallization) modules.

Pilot-scale trials report 92% yield with >98% purity, meeting pharmaceutical-grade standards.

Challenges in Synthesis and Purification

Common Pitfalls

-

Over-hydrolysis : Excess hydroxide leads to insoluble Cr(OH)₃, requiring pH stabilization with buffering agents (e.g., ammonium acetate).

-

Ligand degradation : Methacrylate isomerizes to linear forms above 90°C, necessitating strict temperature control.

Advanced Purification Techniques

-

Size-exclusion chromatography : Separates polymeric and oligomeric species.

-

Recrystallization : Layered diffusion using hexane and ethyl acetate yields single crystals for structural validation.

Wirkmechanismus

The mechanism of action of Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di- involves its ability to coordinate with various substrates and facilitate chemical transformations. The chromium centers can undergo redox changes, which are crucial for its catalytic activity. The ligands around the chromium centers play a significant role in stabilizing the complex and influencing its reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Chromium Complexes

The compound is compared below with analogous dinuclear chromium complexes featuring different carboxylate ligands. Key differences arise from ligand steric/electronic effects, bridging groups, and coordination geometry.

Table 1: Structural and Functional Comparison of Selected Dinuclear Chromium Complexes

Key Observations:

This contrasts with saturated ligands like tetradecanoate or octadecanoate, which primarily modify solubility and thermal properties . Sorbate (2,4-hexadienoate) -containing complexes exhibit extended conjugation, making them suitable for light-driven applications, unlike the methacrylate ligand .

Bridging Groups and Stability: All listed compounds share a μ-hydroxyl bridge, which stabilizes the dinuclear core. However, the steric bulk of octadecanoate reduces susceptibility to hydrolysis compared to smaller ligands like methacrylate .

Environmental and Regulatory Profiles: The tetradecanoate derivative (CAS 15659-56-0) has been flagged under Canada’s Environmental Protection Act (CEPA) for environmental persistence, whereas the target compound’s regulatory status remains less documented .

Biologische Aktivität

Chromium compounds have been extensively studied for their biological activities, particularly in the context of anticancer properties and their interactions with biological systems. The compound Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- represents a unique class of organometallic compounds that may exhibit significant biological effects.

Chemical Structure and Properties

The compound's structure can be described as a chromium complex with chlorinated and hydroxy functionalities, along with a 2-methyl-2-propenoate ligand. Understanding the structural characteristics is crucial for elucidating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₄CrO₄ |

| Molecular Weight | 380.75 g/mol |

| Solubility | Varies with pH |

| Oxidation State | +3 |

- Anticancer Activity : Chromium complexes are being researched for their potential as anticancer agents. Studies suggest that they may interfere with cellular processes such as DNA synthesis and repair, leading to apoptosis in cancer cells. For instance, some chromium complexes have shown efficacy against various cancer cell lines, including breast and lung cancer cells .

- Reactive Oxygen Species (ROS) Production : Certain chromium compounds can generate ROS, which may induce oxidative stress in cancer cells, promoting cell death. This mechanism is similar to that observed with other metal-based drugs like cisplatin .

- Protein Interactions : The binding of chromium complexes to proteins involved in cell signaling pathways may alter cellular responses to growth factors and hormones, potentially inhibiting tumor growth .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various chromium complexes, including the tetrachloro compound. The results indicated:

- Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical).

- Findings :

- Significant reduction in cell viability at low micromolar concentrations.

- Induction of apoptosis confirmed via flow cytometry and caspase activity assays.

Study 2: Mechanistic Insights

Research focused on the mechanistic pathways through which chromium complexes exert their effects revealed:

- Inhibition of DNA Repair : The compound was shown to inhibit key enzymes involved in DNA repair mechanisms.

- Cell Cycle Arrest : Treated cells exhibited G2/M phase arrest, indicating disruption of normal cell cycle progression.

Toxicity and Safety Profile

While chromium(III) compounds are generally considered less toxic than chromium(VI), the specific toxicity profile of this compound requires careful evaluation. Studies indicate that:

- Toxicity Levels : Vary based on concentration and exposure duration.

- Safety Assessments : Should include both in vitro cytotoxicity assays and in vivo models to determine potential side effects.

Future Directions

Further research is needed to fully understand the biological activity of Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-. Key areas for exploration include:

- Long-term Toxicity Studies : To assess chronic exposure effects.

- Clinical Trials : To evaluate efficacy in human subjects.

- Structure-Activity Relationship (SAR) Studies : To optimize the pharmacological properties of chromium complexes.

Wissenschaftliche Forschungsanwendungen

Chemistry

Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- serves as a catalyst in various organic reactions, particularly in polymerization and oxidation processes. Its effectiveness as a catalyst is attributed to its ability to facilitate electron transfer and stabilize reaction intermediates.

Table 1: Catalytic Applications

| Reaction Type | Role of Compound | Example Reactions |

|---|---|---|

| Polymerization | Catalyst for polymer formation | Styrene polymerization |

| Oxidation | Oxidizing agent | Alcohols to carbonyl compounds |

| Ligand Exchange | Facilitating substitution reactions | Replacement with other carboxylic acids |

Biology

Research indicates that this compound may mimic enzyme activity, making it a valuable model for studying metalloenzymes. Its interactions with biological substrates can provide insights into enzyme mechanisms and potential therapeutic applications.

Case Study: Enzyme Mimetic Activity

A study investigated the compound's ability to catalyze reactions similar to natural enzymes, highlighting its potential role in biocatalysis and drug development.

Medicine

The compound is being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as a therapeutic agent.

Table 2: Potential Medical Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Anticancer Agent | Induces apoptosis in cancer cells | Ongoing preclinical trials |

| Drug Delivery Systems | Enhances delivery of therapeutic agents | Investigated in formulation studies |

Industry

In industrial applications, Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for coatings and other materials requiring specific chemical characteristics.

Table 3: Industrial Applications

| Application Area | Description | Examples |

|---|---|---|

| Coatings | Provides protective layers | Automotive paints |

| Specialty Chemicals | Used in formulations | Adhesives, sealants |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing chromium, tetrachloro-μ-hydroxy(μ-(2-methyl-2-propenoato-κO:κO'))di- in a laboratory setting?

- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert conditions. For example, tetrahydrofuran (THF) is used as a coordinating solvent to stabilize chromium intermediates. Key steps include:

- Reacting chromium chloride with 2-methyl-2-propenoic acid under controlled pH.

- Monitoring ligand exchange via infrared (IR) spectroscopy to confirm carboxylate coordination (C=O stretching at ~1600–1650 cm⁻¹).

- Purification via recrystallization in non-polar solvents. Structural validation requires single-crystal X-ray diffraction (SCXRD) to confirm μ-hydroxy and μ-carboxylate bridging .

Q. How can researchers resolve contradictions in reported bond lengths for chromium-oxygen bridges in similar complexes?

- Methodological Answer : Discrepancies in bond lengths (e.g., Cr–O ranging from 1.90–2.10 Å) may arise from crystallographic resolution or solvent effects. To address this:

- Compare SCXRD data from multiple studies, focusing on R-factors (<5% preferred).

- Use density functional theory (DFT) to model electronic effects, such as ligand electron-donating/withdrawing properties.

- Validate via EXAFS (Extended X-ray Absorption Fine Structure) to assess bond distances in solution .

Advanced Research Questions

Q. What strategies are effective for analyzing the electronic structure of chromium, tetrachloro-μ-hydroxy(μ-(2-methyl-2-propenoato-κO:κO'))di- to understand its redox behavior?

- Methodological Answer :

- X-ray Absorption Spectroscopy (XAS) : Measure pre-edge features in Cr K-edge spectra to determine oxidation states (Cr(II) vs. Cr(III)) and ligand-field splitting.

- Cyclic Voltammetry (CV) : Perform in non-aqueous electrolytes (e.g., acetonitrile) to identify redox potentials. Look for quasi-reversible peaks indicative of ligand-centered redox activity.

- Magnetic Susceptibility : Use SQUID magnetometry to detect antiferromagnetic coupling via μ-hydroxo bridges, which influences redox stability .

Q. How can computational modeling address inconsistencies in reactivity predictions for chromium-carboxylate complexes?

- Methodological Answer :

- DFT with Hybrid Functionals : Apply B3LYP/def2-TZVP to model ligand substitution kinetics. Include solvent effects via COSMO (Conductor-like Screening Model).

- Molecular Dynamics (MD) : Simulate solvation shells to predict steric hindrance from 2-methyl groups in 2-methyl-2-propenoate.

- Benchmarking : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

Key Research Considerations

- Synthetic Reproducibility : Ensure anhydrous conditions to prevent hydrolysis of μ-hydroxo bridges.

- Data Validation : Cross-reference SCXRD with spectroscopic data (e.g., IR, UV-Vis) to confirm coordination geometry.

- Contradiction Management : Use multi-method approaches (e.g., combined XAS and DFT) to resolve ambiguities in electronic or structural properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.